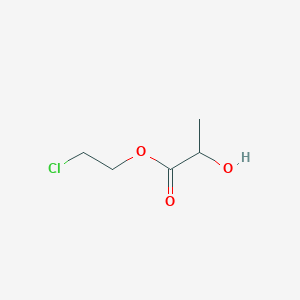

2-Chloroethyl 2-hydroxypropanoate

Beschreibung

Eigenschaften

Molekularformel |

C5H9ClO3 |

|---|---|

Molekulargewicht |

152.57 g/mol |

IUPAC-Name |

2-chloroethyl 2-hydroxypropanoate |

InChI |

InChI=1S/C5H9ClO3/c1-4(7)5(8)9-3-2-6/h4,7H,2-3H2,1H3 |

InChI-Schlüssel |

CGVGSQNGXZPVQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OCCCl)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

*Calculated based on formula C₅H₉ClO₃.

Reactivity and Functional Group Influence

- Chloroethyl Group: The 2-chloroethyl moiety is a hallmark of alkylating agents, as seen in nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which degrade to generate reactive intermediates like 2-chloroethyl isocyanate, capable of crosslinking DNA and proteins .

- Ethyl 2-hydroxypropanoate, for instance, is detected in yeast volatilomes but only in older cultures, indicating stability under specific conditions .

Vorbereitungsmethoden

Continuous Preparation of High-Content 2-Chloroethanol

A patented industrial method involves the continuous reaction of ethylene glycol with 36% hydrochloric acid in the presence of a carboxylic acid catalyst (e.g., adipic acid) at 110–120 °C. The process includes azeotropic removal of water using benzene as a water-carrying agent, followed by vacuum distillation to purify 2-chloroethanol to over 98.5% purity with a yield of approximately 95% in dehydration and purification stages.

| Parameter | Condition/Value |

|---|---|

| Reactants | Ethylene glycol, 36% HCl, water |

| Catalyst | Adipic acid (or other carboxylic acids) |

| Temperature | 110–120 °C |

| Reflux ratio | 2:3 (condensate reflux to receiving tank) |

| Water-carrying agent | Benzene (30% by weight of crude product) |

| Purity of final product | >98.5% (GC analysis) |

| Yield | ~95% (dehydration and purification) |

This method is advantageous due to the use of ethylene glycol instead of hazardous ethylene oxide, improving safety and reducing costs.

Alternative Methods for 2-Chloroethanol

Other methods include chlorination of ethylene oxide or reaction of ethylene glycol with thionyl chloride, but these often involve more hazardous reagents or generate more toxic by-products.

Esterification to Form this compound

Direct Esterification

The esterification typically involves reacting 2-chloroethanol with lactic acid under acidic catalysis. The reaction can be driven by removing water formed during esterification, using techniques such as azeotropic distillation or vacuum to shift equilibrium toward ester formation.

- Reaction conditions : Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), temperature range 60–120 °C, removal of water by azeotropic distillation.

- Solvent : Sometimes solvents like toluene or benzene are used to facilitate water removal.

- Purification : The crude ester is purified by vacuum distillation to achieve high purity.

Use of Activated Derivatives

An alternative approach uses activated derivatives such as lactyl chloride or lactyl esters reacting with 2-chloroethanol to improve reaction rate and yield. This method avoids the equilibrium limitations of direct esterification.

Related Synthetic Routes and Considerations

While direct literature specifically describing this compound preparation is limited, analogous esterification and halogenation methods provide insight:

Summary of Key Research Findings

- The continuous catalytic process for 2-chloroethanol synthesis using ethylene glycol and hydrochloric acid is industrially preferred due to safety and efficiency.

- Esterification of 2-chloroethanol with lactic acid requires careful control of temperature and water removal to drive the reaction to completion.

- Use of carboxylic acid catalysts and azeotropic distillation improves yield and purity in both intermediate and final product preparation.

- Alternative methods involving activated acid derivatives can enhance reaction efficiency but may require additional steps for reagent preparation.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | 2-Chloroethanol Synthesis | Esterification to this compound |

|---|---|---|

| Reactants | Ethylene glycol + 36% HCl + catalyst | 2-chloroethanol + lactic acid |

| Catalyst | Adipic acid or other carboxylic acids | Sulfuric acid or p-toluenesulfonic acid |

| Temperature | 110–120 °C | 60–120 °C |

| Reaction Time | Continuous drip, reflux until completion | Several hours, until water removal complete |

| Water Removal | Azeotropic distillation with benzene | Azeotropic distillation or vacuum |

| Purity of Product | >98.5% (2-chloroethanol) | >95% (ester, after distillation) |

| Yield | ~95% (after purification) | Variable, typically high under optimized conditions |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloroethyl 2-hydroxypropanoate with high purity for laboratory use?

- Methodological Answer : The synthesis typically involves esterification between 2-chloroethanol and 2-hydroxypropanoic acid under acidic catalysis. Key steps include:

- Reaction Conditions : Use a 1:1.2 molar ratio of 2-hydroxypropanoic acid to 2-chloroethanol in dichloromethane, with concentrated sulfuric acid (5% v/v) as a catalyst.

- Temperature : Reflux at 40–50°C for 6–8 hours.

- Purification : Neutralize residual acid with sodium bicarbonate, followed by solvent removal under reduced pressure. Distill the crude product at 80–85°C (0.5 mmHg) to isolate the ester .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect a triplet at δ 4.2–4.4 ppm (CH₂Cl group), a quartet at δ 4.1 ppm (ester CH₂), and a singlet at δ 1.3 ppm (CH₃ from lactate moiety).

- ¹³C NMR : Peaks at δ 70–75 ppm (ester carbonyl) and δ 45–50 ppm (chlorinated carbon) .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion peak at m/z 152 (M⁺) and fragments at m/z 107 (loss of -OCH₂CH₂Cl) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all procedures .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis. Label containers with GHS hazard symbols (flammable liquid, skin irritant) .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as halogenated waste .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms and inversion of configuration. Nonpolar solvents may promote racemization via carbocation intermediates .

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions (e.g., elimination) during alkylation.

- Example : In a study of analogous chloroethyl esters, a 20% increase in enantiomeric excess was observed in DMF at 5°C compared to THF at 25°C .

Q. What analytical strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Use OECD Test Guidelines 105 (water solubility) and 117 (logP via HPLC).

- Interlaboratory Validation : Collaborate with multiple labs to assess batch-to-batch variability.

- Case Study : Discrepancies in logP values (reported 1.2–1.8) were resolved by calibrating HPLC methods with reference standards and controlling pH to 7.0 ± 0.5 .

Q. What is the mechanistic basis for the pH-dependent stability of this compound, and how can this inform storage protocols?

- Methodological Answer :

- Hydrolysis Mechanism : Under acidic conditions, protonation of the ester carbonyl accelerates nucleophilic attack by water. Under basic conditions, hydroxide ions directly cleave the ester bond.

- Kinetic Studies : At pH 2, t₁/₂ = 48 hours; at pH 9, t₁/₂ = 12 hours. Store at pH 4–6 (buffer with citrate) to maximize stability .

Q. How does the electronic structure of this compound influence its reactivity in comparison to analogous chloroethyl esters?

- Methodological Answer :

- DFT Calculations : The electron-withdrawing Cl atom reduces electron density at the β-carbon, decreasing susceptibility to nucleophilic attack compared to ethyl 2-chloropropanoate.

- Experimental Data : Reactivity with piperidine is 40% slower than ethyl 2-chloropropanoate, as shown in competition experiments .

Q. What experimental approaches are recommended for investigating the metabolic fate of this compound in in vitro toxicological models?

- Methodological Answer :

- Hepatocyte Assays : Incubate with primary rat hepatocytes (1 mM ester) for 24 hours. Analyze metabolites via LC-MS/MS.

- Key Metabolites : Anticipate 2-hydroxypropanoic acid (hydrolysis product) and glutathione conjugates (detoxification pathway) .

Q. What computational chemistry methods are most suitable for predicting the environmental persistence of this compound and its degradation products?

- Methodological Answer :

- QSPR Models : Use EPI Suite to estimate biodegradation half-life (predicted t₁/₂ = 30 days).

- Degradation Pathways : Simulate hydrolysis and photolysis using Gaussian09 with B3LYP/6-31G* basis set. Major products include chloroacetic acid and lactate .

Q. How can researchers design controlled experiments to differentiate between thermal decomposition pathways of this compound under inert vs. oxidative atmospheres?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ (inert) and O₂ (oxidative).

- GC-MS Analysis : Under N₂, major products are CO and chlorinated alkenes; under O₂, expect CO₂ and HCl.

- Safety Note : Conduct in a sealed reactor to contain toxic gases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.